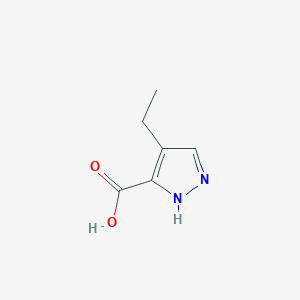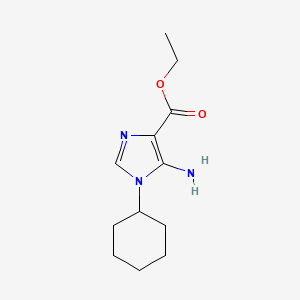
N-benzhydryl-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzhydryl-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C23H22ClN3O2 and its molecular weight is 407.9. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Prediction of Biological Activity
Polycyclic systems containing N-benzhydryl-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide are synthesized through one-pot condensation methods. These compounds have been structurally characterized and show potential in biological activity, as predicted by the PASS (Prediction of Activity Spectra for Substances) model (Kharchenko, Detistov, & Orlov, 2008).
Anticonvulsant Activity
Research on N-Mannich bases derived from benzhydryl-pyrrolidine-2,5-diones, which include compounds structurally related to this compound, shows significant anticonvulsant properties. This was determined through in vivo tests in mice (Rybka, Obniska, Rapacz, Filipek, & Żmudzki, 2016).
Applications in Heterocyclic Chemistry
The compound is used in the synthesis of novel heterocyclic systems like 5,7-dihydro-5-oxopyrido and pyrimido[1,2-a]benzimidazoles. These syntheses contribute to the expansion of heterocyclic chemistry, offering new compounds for further research and potential applications (Caroti, Ceccotti, Settimo, Palla, & Primofiore, 1986).
Antioxidant Activity
Studies on derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, related to this compound, demonstrate potent antioxidant activities. Some compounds exhibited higher antioxidant activity than ascorbic acid (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
NK-1 Antagonist Activity
Research involving the synthesis of compounds through regioselective pyridine metallation chemistry, including N-benzhydryl analogs, has led to the development of NK-1 antagonists. These antagonists are relevant in studying neurokinin receptors and could have implications in treating various neurological disorders (Jungheim, Thrasher, Hembre, Gardinier, Savin, & Hong, 2006).
Nootropic Activity
Compounds structurally related to this compound have been tested for nootropic activity, which refers to their potential in enhancing cognitive function. This opens a pathway for developing new therapeutic agents for cognitive disorders (Valenta, Urban, Taimr, & Polívka, 1994).
Improvement in Synthesis Methods
Studies have been conducted to improve the synthesis of related compounds, focusing on optimizing reaction conditions and increasing yields and purities. This research contributes to the more efficient and cost-effective production of these chemicals (Song, 2007).
Propiedades
IUPAC Name |
N-benzhydryl-3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c24-20-15-25-13-11-21(20)29-19-12-14-27(16-19)23(28)26-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,13,15,19,22H,12,14,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYURCVRUENSXLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3003777.png)

![6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride](/img/structure/B3003780.png)




![1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B3003786.png)

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3003788.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B3003793.png)


